molecular formula C9H9BrF3N B13313025 2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline

2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13313025
M. Wt: 268.07 g/mol
InChI Key: HVOKMMUOHBYQJY-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9BrF3N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position, a methyl group at the 3-position, and an N-(2,2,2-trifluoroethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of the target’s activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Bromo-N-(2,2,2-trifluoroethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline

Uniqueness

2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both a bromine atom and a trifluoroethyl group can enhance its chemical stability and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9BrF3N/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

HVOKMMUOHBYQJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(F)(F)F)Br

Origin of Product

United States

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